molecular formula C10H19NO B14778223 1-Isobutylpiperidine-2-carbaldehyde

1-Isobutylpiperidine-2-carbaldehyde

Cat. No.: B14778223
M. Wt: 169.26 g/mol
InChI Key: XOIQTMRDNYOAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutylpiperidine-2-carbaldehyde is a chemical compound with the molecular formula C10H19NO. It is a piperidine derivative, characterized by the presence of an isobutyl group and an aldehyde functional group attached to the piperidine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with isobutyl bromide in the presence of a base, followed by oxidation of the resulting intermediate to form the aldehyde. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isobutylpiperidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of an isobutyl group and an aldehyde functional group attached to the piperidine ring. This unique structure imparts distinct reactivity and potential biological activities, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(2-methylpropyl)piperidine-2-carbaldehyde

InChI

InChI=1S/C10H19NO/c1-9(2)7-11-6-4-3-5-10(11)8-12/h8-10H,3-7H2,1-2H3

InChI Key

XOIQTMRDNYOAJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.